molecular formula C24H20O7 B2659207 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate CAS No. 896034-37-0

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate

Cat. No. B2659207
CAS RN: 896034-37-0
M. Wt: 420.417
InChI Key: FONUBDLZJVUWNB-UHFFFAOYSA-N
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Description

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DMC and is a derivative of coumarin, a natural compound found in many plants. DMC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Photopolymerization Catalysts

Compounds bearing chromophore groups and demonstrating photophysical or photochemical properties, similar to the structure of interest, have been proposed as photoinitiators or photoiniferters in polymerization processes. For example, a study by Guillaneuf et al. (2010) introduced a novel compound for nitroxide-mediated photopolymerization, highlighting the role of UV-induced radical generation in polymer synthesis Guillaneuf et al., 2010.

Organophosphorus Chemistry

Research by Pedersen and Lawesson (1974) on organophosphorus compounds demonstrates the synthetic versatility and reactivity of compounds with functionalities similar to the one , particularly in the formation of dithiole thiones, indicating the potential of such compounds in synthesizing sulfur-containing heterocycles Pedersen & Lawesson, 1974.

Multifunctional Catalysis

A study by Climent et al. (2010) on process intensification using multifunctional catalysts for the synthesis of fine chemicals underscores the potential application of structurally complex molecules in catalysis, especially in one-pot multistep reactions Climent et al., 2010.

ACAT Inhibition

In the field of medicinal chemistry, compounds structurally related to 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate have been studied for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism. Kataoka et al. (1995) explored N-(4-oxochroman-8-yl)amide derivatives for their potent ACAT inhibitory activity, highlighting the significance of such structures in drug discovery Kataoka et al., 1995.

properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-24(2,3)23(27)29-14-8-9-15-16(12-20(25)30-19(15)11-14)17-10-13-6-5-7-18(28-4)21(13)31-22(17)26/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONUBDLZJVUWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate

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